Tos-PEG6-OH

Description

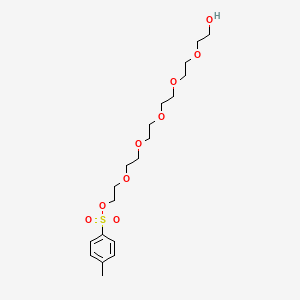

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O9S/c1-18-2-4-19(5-3-18)29(21,22)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-20/h2-5,20H,6-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUDQALOCQRYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501156116 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42749-28-0 | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42749-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501156116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Activity of a PEGylating Agent: A Technical Overview of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-(4-methylbenzenesulfonate)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed analysis of the inferred mechanism of action for 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-(4-methylbenzenesulfonate). Extensive literature searches have revealed no direct studies on the specific biological activity of this molecule. However, based on its chemical structure—a monotosylated hexaethylene glycol—a clear and well-established chemical reactivity can be described. This guide will, therefore, focus on its role as a monofunctional PEGylating agent and its probable mechanism of action as an alkylating agent.

Core Chemical Attributes and Inferred Reactivity

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-(4-methylbenzenesulfonate) is a derivative of hexaethylene glycol where one of the terminal hydroxyl groups has been converted to a tosylate ester. The tosylate group is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This chemical feature is the cornerstone of its presumed mechanism of action.

The primary mode of action for this compound is as a monofunctional alkylating agent . Specifically, it acts as a PEGylating agent , capable of covalently attaching a short polyethylene glycol (PEG) chain to a target molecule.

Proposed Mechanism of Action: Nucleophilic Substitution

The mechanism of action is predicated on a standard nucleophilic substitution reaction (SN2). A nucleophilic group (Nu:), commonly found on biological macromolecules such as proteins and nucleic acids, will attack the carbon atom bearing the tosylate group. This results in the displacement of the tosylate anion and the formation of a stable covalent bond between the nucleophile and the hexaethylene glycol moiety.

This process, known as PEGylation, can significantly alter the physicochemical and biological properties of the target molecule. The introduction of the hydrophilic PEG chain can lead to:

-

Increased Hydrophilicity and Solubility: Enhancing the solubility of hydrophobic molecules in aqueous environments.

-

Enhanced Stability: Protecting the modified molecule from enzymatic degradation.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.

-

Improved Pharmacokinetics: Increasing the hydrodynamic radius of the molecule, which can prolong its circulation time in the bloodstream by reducing renal clearance.

Visualizing the Chemical Mechanism

The following diagram illustrates the fundamental alkylation reaction initiated by 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-(4-methylbenzenesulfonate).

Hexaethylene Glycol Mono-4-toluenesulfonate: A Technical Guide to Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexaethylene glycol mono-4-toluenesulfonate, a key intermediate in chemical synthesis, particularly in the fields of drug delivery, materials science, and supramolecular chemistry. This document details its chemical structure, synthesis, and reactivity, offering valuable insights for researchers and professionals in drug development and related scientific disciplines.

Chemical Structure and Properties

Hexaethylene glycol mono-4-toluenesulfonate consists of a flexible, hydrophilic hexaethylene glycol chain functionalized at one terminus with a tosylate group. The tosyl group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, making this molecule a versatile precursor for a wide range of chemical modifications. The other terminus of the polyethylene glycol chain possesses a free hydroxyl group, allowing for further derivatization.

The structure of hexaethylene glycol mono-4-toluenesulfonate is as follows:

Table 1: Physicochemical Properties of Tetraethylene Glycol Mono-p-toluenesulfonate [1]

| Property | Value |

| Molecular Formula | C15H24O7S |

| Molecular Weight | 348.41 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 492.5 ± 40.0 °C (Predicted) |

| Density | 1.202 g/mL at 25 °C |

| Refractive Index | n20/D 1.507 |

| Solubility | Soluble in Water, DMSO, DCM, DMF |

Synthesis of Hexaethylene Glycol Mono-4-toluenesulfonate

The synthesis of hexaethylene glycol mono-4-toluenesulfonate can be achieved through the selective tosylation of one of the primary hydroxyl groups of hexaethylene glycol. A general and adaptable protocol, based on the synthesis of tetraethylene glycol monotosylate, involves the reaction of hexaethylene glycol with a substoichiometric amount of p-toluenesulfonyl chloride in the presence of a base.[1] This method aims to favor the formation of the mono-substituted product over the di-substituted byproduct.

Experimental Protocol: Monotosylation of Hexaethylene Glycol (Adapted from a similar synthesis[1])

Materials:

-

Hexaethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hexaethylene glycol (e.g., 3.0 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium hydroxide (e.g., 1.5 equivalents) in water. Stir the mixture for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous THF.

-

Add the p-toluenesulfonyl chloride solution dropwise to the cooled hexaethylene glycol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure hexaethylene glycol mono-4-toluenesulfonate.

dot

Caption: Synthetic workflow for hexaethylene glycol mono-4-toluenesulfonate.

Reactivity and Applications

The primary mode of reactivity for hexaethylene glycol mono-4-toluenesulfonate stems from the presence of the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the tosylated terminus.

Nucleophilic Substitution Reactions

The carbon atom adjacent to the tosylate group is electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction proceeds via an SN2 mechanism, leading to the displacement of the tosylate anion and the formation of a new covalent bond between the carbon and the nucleophile.

dot

References

Monotosylated Hexaethylene Glycol: A Versatile Linker for Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monotosylated hexaethylene glycol has emerged as a critical tool in the field of bioconjugation, offering a versatile platform for the attachment of polyethylene glycol (PEG) chains to proteins, peptides, and other biomolecules. This process, known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. PEGylation can improve a molecule's solubility, stability, and pharmacokinetic profile, while also reducing its immunogenicity. The monotosylated form of hexaethylene glycol provides a reactive handle for selective chemical modification, enabling the precise and controlled conjugation to biological targets. This guide provides a comprehensive overview of the synthesis, purification, and application of monotosylated hexaethylene glycol in bioconjugation, complete with experimental protocols and quantitative data.

Synthesis and Purification of Monotosylated Hexaethylene Glycol

The selective monotosylation of hexaethylene glycol is a crucial step in preparing it for bioconjugation. The goal is to replace one of the terminal hydroxyl groups with a tosylate group, which serves as a good leaving group for subsequent nucleophilic substitution reactions. Controlled reaction conditions are essential to minimize the formation of the ditosylated byproduct.

Experimental Protocol: Selective Monotosylation of Hexaethylene Glycol

This protocol is adapted from methodologies for the selective tosylation of oligo(ethylene glycols).

Materials:

-

Hexaethylene glycol

-

Tosyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (optional)

-

Hexane and Ethyl Acetate for chromatography (optional)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexaethylene glycol (1 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Tosylation: Slowly add a solution of tosyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 1-2 hours.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the monotosylated and ditosylated products.

-

Work-up: Once the reaction is complete, quench the reaction by adding cold 1 M HCl. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification:

-

Chromatography-free method: For a chromatography-free approach, which is often preferred for its scalability and cost-effectiveness, purification can be achieved through extraction and precipitation. After the initial work-up, the excess unreacted hexaethylene glycol can be removed by washing with water. The ditosylated byproduct, being less polar, may be precipitated out from a suitable solvent system (e.g., a mixture of ether and hexane).

-

Column Chromatography (optional): If high purity is required and small-scale synthesis is performed, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Quantitative Data for Monotosylation of Oligo(ethylene glycols)

While specific data for hexaethylene glycol is not always explicitly presented, the following table summarizes typical yields for the monotosylation of similar oligo(ethylene glycols) under various conditions, which can be extrapolated to hexaethylene glycol.

| Oligo(ethylene glycol) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purification Method |

| Tetraethylene glycol | Pyridine | DCM | 4 | 0 | >80 | Column Chromatography |

| Tetraethylene glycol | NaOH | Water/THF | 2 | Room Temp | >90 | Extraction |

| Octaethylene glycol | Et₃N | DCM | 12 | Room Temp | ~75 | Column Chromatography |

| General Glycols | Pyridine | - | 3 | 0 (ice bath) | >70 | Extraction & Precipitation |

Bioconjugation with Monotosylated Hexaethylene Glycol

The tosyl group on the monotosylated hexaethylene glycol is an excellent leaving group, making it susceptible to nucleophilic attack by functional groups present on biomolecules, such as the primary amines of lysine residues in proteins. This reaction forms a stable covalent bond, effectively attaching the PEG linker to the protein.

Experimental Workflow for Protein Bioconjugation

The overall workflow for conjugating a protein with monotosylated hexaethylene glycol involves the synthesis of the linker, its activation (if necessary for a different conjugation chemistry), the conjugation reaction with the protein, and finally, the purification and characterization of the resulting conjugate.

Experimental Protocol: Bioconjugation to a Model Protein (e.g., Lysozyme)

This protocol provides a general method for the conjugation of monotosylated hexaethylene glycol to a protein. Optimization of reaction conditions (e.g., pH, temperature, and molar ratio of reactants) is often necessary for each specific protein.

Materials:

-

Monotosylated hexaethylene glycol (mHEG-OTs)

-

Lysozyme (or other model protein)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis tubing or centrifugal filters for purification

-

SDS-PAGE reagents and equipment for analysis

-

MALDI-TOF mass spectrometer for analysis

Procedure:

-

Protein Solution Preparation: Dissolve the protein (e.g., lysozyme) in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Conjugation Reaction: Add the monotosylated hexaethylene glycol to the protein solution. The molar ratio of mHEG-OTs to protein can be varied (e.g., 10:1, 20:1, 50:1) to control the degree of PEGylation.

-

Incubation: Incubate the reaction mixture at room temperature or 4 °C with gentle stirring for a specified period (e.g., 4-24 hours).

-

Quenching: Stop the reaction by adding the quenching solution to react with any unreacted mHEG-OTs.

-

Purification: Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filters with an appropriate molecular weight cutoff. Further purification to separate conjugates with different degrees of PEGylation can be achieved using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

Characterization:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein, with bands corresponding to mono-, di-, and poly-PEGylated species.

-

MALDI-TOF Mass Spectrometry: Determine the exact molecular weight of the conjugates to confirm the number of PEG units attached to the protein.

-

Quantitative Analysis of Protein PEGylation

The degree of PEGylation can be quantified using various techniques. A common method involves determining the percentage of modified lysine residues.

| Analytical Technique | Principle | Information Obtained |

| SDS-PAGE | Separation based on molecular weight. | Visual confirmation of PEGylation and estimation of the degree of modification (mono-, di-, poly-PEGylated). |

| MALDI-TOF MS | Measures the mass-to-charge ratio of ions. | Precise molecular weight of the protein-PEG conjugates, allowing for the exact determination of the number of attached PEG chains. |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Separation of PEGylated species and unreacted protein. Can be used for purification and quantification. |

| Ion-Exchange Chromatography (IEX) | Separation based on charge. | Separation of protein-PEG conjugates with different numbers of attached PEG chains, as PEGylation can alter the overall charge of the protein. |

| TNBS Assay | Colorimetric assay that reacts with primary amines. | Quantification of the remaining free amine groups on the protein after PEGylation, allowing for the calculation of the degree of modification. |

Signaling Pathways and Logical Relationships in Bioconjugate Design

The design of a bioconjugate with monotosylated hexaethylene glycol involves a series of logical steps to achieve the desired therapeutic outcome. The choice of the linker length, the degree of PEGylation, and the target biomolecule are all critical parameters. While monotosylated hexaethylene glycol itself does not directly participate in signaling pathways, the resulting bioconjugate can significantly influence cellular processes by altering the pharmacokinetics and pharmacodynamics of the attached biomolecule.

The Tosyl Group: A Catalyst for Innovation in PEG Linker Activation for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and biopharmaceutical development, the strategic modification of therapeutic molecules to enhance their efficacy, stability, and pharmacokinetic profiles is paramount. Polyethylene glycol (PEG)ylation, the process of covalently attaching PEG chains to biomolecules, has emerged as a leading strategy to achieve these improvements. Central to this process is the activation of the PEG linker, and among the various activating groups, the tosyl group plays a pivotal role. This technical guide provides a comprehensive overview of the role of the tosyl group in PEG linker activation, detailing the underlying chemistry, experimental protocols, and analytical techniques for the characterization of the resulting bioconjugates.

The Chemistry of Tosyl-Activated PEG Linkers

The activation of PEG linkers with a tosyl group (p-toluenesulfonyl group) is a cornerstone of bioconjugation chemistry. The hydroxyl (-OH) termini of PEG molecules are relatively unreactive and require conversion into a more reactive functional group to facilitate conjugation with biomolecules. The tosyl group serves as an excellent leaving group, transforming the terminal hydroxyl into a highly reactive tosylate ester. This activation step is typically achieved through the reaction of PEG with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, in an inert solvent.[1]

The underlying principle of tosyl activation lies in the electronic properties of the sulfonyl group. The strong electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting tosylate anion make it an exceptional leaving group during nucleophilic substitution reactions. This high reactivity allows for efficient conjugation with a variety of nucleophilic functional groups present on biomolecules, most notably the primary amines of lysine residues and the sulfhydryl groups of cysteine residues.[2]

The reaction proceeds via a nucleophilic attack of the target functional group on the carbon atom attached to the tosylate, leading to the displacement of the tosylate and the formation of a stable covalent bond between the PEG linker and the biomolecule.

Quantitative Analysis of Nucleophilic Reactivity

The efficiency and kinetics of the conjugation reaction are critical parameters in the development of PEGylated therapeutics. While tosyl-activated PEG is known to react with both amines and thiols, their relative reactivity can differ. Generally, the sulfhydryl group of cysteine is a more potent nucleophile than the primary amine of lysine under physiological conditions. However, the accessibility of these residues on the protein surface and the reaction pH can significantly influence the outcome of the conjugation.

To provide a clearer understanding, the following table summarizes the key quantitative parameters for the reaction of tosyl-activated PEG with amine and thiol nucleophiles. Note: The following data is a representative compilation from various sources and may vary depending on the specific reaction conditions, PEG size, and the protein or peptide being conjugated.

| Nucleophile | Target Amino Acid | Typical pH Range | Relative Reaction Rate | Typical Conjugation Yield |

| Primary Amine | Lysine | 7.5 - 9.0 | Moderate | 60 - 80% |

| Sulfhydryl | Cysteine | 6.5 - 7.5 | High | > 90% |

Table 1: Quantitative Comparison of Tosyl-Activated PEG Reactivity with Amine and Thiol Nucleophiles.

Experimental Protocols

Synthesis of Tosyl-Activated PEG

This protocol describes a general method for the tosylation of a linear monomethoxy PEG (mPEG-OH).

Materials:

-

mPEG-OH

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether (cold)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve mPEG-OH in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath and add anhydrous pyridine.

-

Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture with constant stirring.

-

Allow the reaction to proceed overnight at room temperature.

-

Wash the reaction mixture with 5% NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the solution using a rotary evaporator.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the precipitated mPEG-OTs by filtration and dry under vacuum.

Bioconjugation of a Peptide with Tosyl-Activated PEG

This protocol provides a general procedure for the conjugation of a peptide containing a lysine residue with tosyl-activated PEG.

Materials:

-

Peptide with a reactive lysine residue

-

Tosyl-activated PEG (mPEG-OTs)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

HPLC system with a C18 column

-

MALDI-TOF mass spectrometer

Procedure:

-

Dissolve the peptide in the sodium bicarbonate buffer.

-

Add a 5-10 fold molar excess of mPEG-OTs to the peptide solution.

-

Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.

-

Monitor the reaction progress by reverse-phase HPLC.

-

Purify the PEGylated peptide using preparative HPLC.

-

Lyophilize the purified product.

-

Characterize the final product by MALDI-TOF mass spectrometry to confirm the molecular weight of the conjugate.

Mandatory Visualizations

Signaling Pathway Diagram

PEGylation can be employed to improve the therapeutic index of drugs that target specific signaling pathways. For instance, a PEGylated inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) can exhibit a longer circulation half-life, leading to sustained inhibition of the VEGFR signaling pathway, which is crucial in angiogenesis and tumor growth.

References

Understanding PEGylation for Protein Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a cornerstone of biopharmaceutical development. This process significantly enhances the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. Key benefits include extended circulatory half-life, increased stability, enhanced solubility, and reduced immunogenicity and antigenicity.[1][2][3] This guide provides an in-depth overview of the core principles of PEGylation, including the chemistry of conjugation, detailed experimental methodologies for synthesis and purification, and analytical techniques for characterization. It aims to serve as a comprehensive resource for professionals in the field of drug development and protein engineering.

Introduction to Protein PEGylation

Therapeutic proteins, despite their high specificity and potency, often face challenges such as rapid in vivo clearance, susceptibility to proteolytic degradation, and the potential to elicit an immune response.[4] PEGylation addresses these limitations by creating a hydrophilic shield around the protein. This steric hindrance protects the protein from enzymatic degradation and recognition by the immune system.[5][6] Furthermore, the increased hydrodynamic volume of the PEG-protein conjugate significantly reduces its renal clearance rate, thereby prolonging its circulation time in the body.[7]

The evolution of PEGylation technology has led to two distinct generations:

-

First-Generation PEGylation: This approach involves the random conjugation of linear PEG molecules to multiple sites on the protein surface, typically targeting primary amine groups on lysine residues. While effective, this often results in a heterogeneous mixture of PEGylated isomers with varying degrees of modification and positional attachment, which can lead to a loss of biological activity.[2][3]

-

Second-Generation PEGylation: To overcome the limitations of the first generation, second-generation techniques focus on site-specific PEGylation. This is achieved through the use of more selective PEG reagents, targeting specific amino acid residues (like N-terminal amines or cysteine thiols), or by employing enzymatic methods. This approach yields a more homogeneous product with preserved bioactivity.[2][3][8] The use of branched PEG structures is also a hallmark of this generation, providing a more effective shield for the protein surface.[5]

Chemistry of PEGylation

The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with a specific amino acid side chain on the protein. The choice of reactive PEG and the target functional group on the protein determines the stability of the resulting linkage and the specificity of the conjugation.

Targeting Amine Groups (Lysine, N-terminus)

The most common strategy for protein PEGylation targets the ε-amino group of lysine residues and the α-amino group of the N-terminus due to their abundance and accessibility on the protein surface.[5]

-

N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters are widely used for their reactivity with primary amines under mild conditions (pH 7-9), forming a stable amide bond. This is a cornerstone of both first and second-generation PEGylation.

Targeting Thiol Groups (Cysteine)

Site-specific PEGylation can be achieved by targeting the thiol group of cysteine residues, which are less abundant than lysine.

-

Maleimide Derivatives: PEG-maleimide reagents react specifically with thiol groups to form a stable thioether linkage. This method is often used in conjunction with protein engineering, where a cysteine residue is introduced at a specific site for conjugation.

Other Chemistries

-

Aldehyde Chemistry: PEG-aldehyde derivatives can react with N-terminal amines under reductive amination conditions, offering high selectivity for the N-terminus.

-

Enzymatic PEGylation: Enzymes like transglutaminase can be used to site-specifically attach PEG molecules to glutamine residues, offering high precision and control over the conjugation process.

Quantitative Impact of PEGylation

The benefits of PEGylation can be quantified by comparing the properties of the PEGylated protein to its native counterpart. The following tables summarize typical improvements observed in pharmacokinetic profiles and the retention of biological activity.

Table 1: Impact of PEGylation on Protein Half-Life

| Protein | PEG Moiety | Native Half-Life | PEGylated Half-Life | Fold Increase |

| Filgrastim (G-CSF) | 20 kDa linear PEG | 3.5 - 3.8 hours | 42 hours | ~11-12 |

| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 kDa linear PEG | 1.1 hours | 28 hours | ~25 |

| Asparaginase | 5 kDa linear PEG | 20 hours | 357 hours | ~18 |

Table 2: Bioactivity of PEGylated Proteins

| Protein | PEGylation Strategy | Retained In Vitro Bioactivity |

| Lysine-deficient TNF-α | 20 kDa linear PEG | 82% |

| Lysine-deficient TNF-α | 10 kDa branched PEG | 58% |

| rhDNase | 20 kDa linear PEG | High |

| rhDNase | 30 kDa linear PEG | Moderate |

| rhDNase | 40 kDa 2-armed PEG | Lower |

Note: Bioactivity is highly dependent on the specific protein, the site of PEG attachment, and the size and structure of the PEG molecule. Higher molecular weight PEGs tend to result in lower in vitro activity but may have higher in vivo efficacy due to improved pharmacokinetics.[3]

Experimental Protocols

This section outlines the general methodologies for the key steps in protein PEGylation: the conjugation reaction and the purification of the final product.

General Protocol for NHS-Ester Mediated PEGylation

This protocol describes a typical random PEGylation of a protein using a PEG-NHS ester.

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the PEG-NHS ester.

-

Adjust the pH of the protein solution to 7.5-8.5 to ensure the target amine groups are deprotonated and nucleophilic.

-

-

PEG Reagent Preparation:

-

Dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent like DMSO or DMF immediately before use, as it is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add the dissolved PEG-NHS ester to the protein solution. The molar ratio of PEG to protein is a critical parameter and should be optimized. Ratios typically range from 2:1 to 50:1.

-

Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C with gentle stirring.

-

The reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or SEC to observe the formation of higher molecular weight species.

-

-

Quenching the Reaction:

-

Add a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted PEG-NHS ester.

-

Purification of PEGylated Proteins

Purification is essential to separate the desired PEGylated protein from the unreacted protein, excess PEG reagent, and any multi-PEGylated byproducts. A multi-step chromatographic approach is often employed.

-

Size Exclusion Chromatography (SEC):

-

Principle: SEC separates molecules based on their hydrodynamic radius. The larger PEGylated protein will elute earlier than the smaller, unreacted native protein.[9]

-

Methodology:

-

Equilibrate an SEC column (e.g., Superdex, TSK-GEL) with a suitable buffer (e.g., PBS).

-

Load the quenched reaction mixture onto the column.

-

Elute the proteins with the equilibration buffer at a constant flow rate.

-

Monitor the eluate using UV absorbance at 280 nm.

-

Collect fractions corresponding to the different peaks (mono-PEGylated, di-PEGylated, native protein).

-

Analyze the collected fractions by SDS-PAGE to confirm the separation.[10]

-

-

-

Ion Exchange Chromatography (IEX):

-

Principle: IEX separates proteins based on their net charge. PEGylation shields the charged residues on the protein surface, leading to a change in its interaction with the IEX resin.[11]

-

Methodology:

-

Choose an appropriate IEX resin (anion or cation exchange) based on the protein's isoelectric point (pI) and the desired buffer pH.

-

Equilibrate the column with a low-salt binding buffer.

-

Load the sample onto the column. The unreacted protein will typically bind more strongly than the PEGylated versions.

-

Wash the column with the binding buffer to remove any unbound material.

-

Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl) or by changing the pH.

-

Collect and analyze fractions to identify the desired PEGylated species.[12][13][14][15]

-

-

-

Hydrophobic Interaction Chromatography (HIC):

-

Principle: HIC separates proteins based on their surface hydrophobicity. The protein is bound to a hydrophobic resin in a high-salt buffer and eluted by decreasing the salt concentration.[16][17][18][19]

-

Methodology:

-

Equilibrate the HIC column with a high-salt buffer (e.g., containing ammonium sulfate).

-

Load the sample onto the column.

-

Wash the column with the high-salt buffer.

-

Elute the proteins with a decreasing salt gradient.

-

Collect and analyze the fractions.

-

-

Visualization of Workflows and Pathways

Experimental Workflow for Protein PEGylation

The following diagram illustrates a typical workflow for the production and purification of a PEGylated protein.

Signaling Pathway: Pegasys (PEG-Interferon alfa-2a) and the JAK-STAT Pathway

Pegasys, a PEGylated form of interferon alfa-2a, is used to treat chronic hepatitis B and C. Its mechanism of action involves the activation of the JAK-STAT signaling pathway, which leads to the transcription of genes involved in the antiviral immune response.[10][20]

References

- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. lcms.cz [lcms.cz]

- 8. frontiersin.org [frontiersin.org]

- 9. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. sketchviz.com [sketchviz.com]

The Architect's Toolkit: A Technical Guide to PEG Linker Chemistry in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (PEG) linkers have become an indispensable tool in the design of advanced drug delivery systems, offering a powerful means to enhance the therapeutic index of a wide range of molecules, from small drugs to large biologics. The process of covalently attaching PEG chains, known as PEGylation, confers numerous advantages, including improved solubility, prolonged circulation half-life, and reduced immunogenicity.[1][2][3] This "stealth" effect, which shields the therapeutic payload from enzymatic degradation and rapid renal clearance, is a cornerstone of modern drug development.[4] This guide provides an in-depth exploration of the core principles of PEG linker chemistry, detailed experimental protocols for key conjugation techniques, and a quantitative analysis of how different linker strategies impact the performance of drug delivery systems.

Core Concepts in PEG Linker Chemistry

PEG is a hydrophilic, biocompatible, and versatile polymer composed of repeating ethylene glycol units.[5] Its application as a linker in drug delivery is primarily driven by its ability to create a hydration shell around the conjugated molecule. This steric hindrance minimizes interactions with opsonins and proteolytic enzymes, thereby extending the systemic circulation time and allowing for greater accumulation at the target site.[4][6]

Types of PEG Linkers

PEG linkers can be broadly categorized based on their architecture and reactivity.

-

Linear vs. Branched PEG: Linear PEGs are the simplest form, with a reactive group at one or both ends. Branched PEGs, such as the Y-shaped variant, offer a more significant hydrodynamic radius for a given molecular weight, which can provide enhanced shielding and pharmacokinetic benefits.[4][7]

-

Monodisperse vs. Polydisperse PEG: Polydisperse PEGs consist of a mixture of chains with a range of molecular weights, whereas monodisperse PEGs have a single, defined chain length. Monodisperse PEGs are increasingly favored in drug development as they lead to more homogeneous conjugates, simplifying characterization and ensuring batch-to-batch reproducibility.[4]

-

Cleavable vs. Non-Cleavable Linkers:

-

Non-Cleavable Linkers: These form a stable, permanent bond between the drug and the carrier. The drug is typically released upon lysosomal degradation of the carrier molecule (e.g., an antibody) within the target cell.[8][9]

-

Cleavable Linkers: These are designed to release the drug under specific physiological conditions prevalent at the target site, such as low pH in endosomes or a high concentration of reducing agents like glutathione in the cytoplasm of tumor cells.[9][10] Common cleavable moieties include hydrazones (acid-labile) and disulfide bonds (reducible).

-

Key Conjugation Chemistries

The choice of conjugation chemistry is critical and depends on the available functional groups on the drug, the carrier molecule, and the desired site of attachment.

-

Amine-Reactive Chemistry (NHS Esters): N-Hydroxysuccinimide (NHS) esters are widely used to react with primary amines (e.g., the ε-amino group of lysine residues) on proteins to form stable amide bonds.[11]

-

Thiol-Reactive Chemistry (Maleimides): Maleimide groups react specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues, to form stable thioether bonds. This is a cornerstone of site-specific conjugation in proteins and antibody-drug conjugates (ADCs).[12][13][14][15]

-

Hydrazone/Oxime Ligation: The reaction between a ketone or aldehyde and a hydrazine or aminooxy group, respectively, forms a hydrazone or oxime bond. This chemistry is often employed for creating pH-sensitive cleavable linkers.[10]

-

Sortase-Mediated Ligation (SML): This enzymatic approach uses the transpeptidase Sortase A to create a native peptide bond between a recognition motif (e.g., LPXTG) and an N-terminal oligo-glycine sequence, enabling highly specific, site-directed PEGylation.[5]

Quantitative Data on PEG Linker Performance

The choice of PEG linker significantly impacts the physicochemical properties, pharmacokinetics, and efficacy of a drug conjugate. The following tables summarize quantitative data from comparative studies.

Table 1: Impact of PEG Linker Molecular Weight on Pharmacokinetics and Cytotoxicity of an Affibody-Drug Conjugate

| Conjugate | PEG Linker MW | Half-life (t½) in minutes | Fold Increase in t½ (vs. No PEG) | In Vitro Cytotoxicity (IC50 in nM) | Fold Decrease in Cytotoxicity (vs. No PEG) |

| ZHER2-SMCC-MMAE (HM) | None | 19.6 | 1.0x | 1.1 | 1.0x |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 49.0 | 2.5x[7][11] | 5.0 | 4.5x[7][11] |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 219.5 | 11.2x[7][11] | 24.2 | 22.0x[7][11] |

| Data sourced from a study on HER2-targeting affibody-MMAE conjugates.[7][11] |

Table 2: Influence of PEG Linker Architecture on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| ADC Linker Type | PEG Configuration | Average DAR | Clearance Rate (mL/day/kg) |

| Kadcyla®-like | Non-PEGylated | ~3.5 | 13.7 |

| Amide-linked | Linear 24-unit PEG | ~7.3 | 12.3 |

| Amide-linked | Pendant 2x 12-unit PEG | ~7.2 | 9.8[1] |

| Data from a study comparing different linker designs for highly-loaded lysine-conjugated ADCs. Slower clearance rates indicate improved in vivo performance.[1] |

Table 3: Effect of PEG Chain Length on ADC Tumor Exposure and Efficacy

| Number of PEG Units | Relative Tumor Exposure (AUC) | Tumor Growth Inhibition (%) |

| 0 (Non-PEGylated Control) | Baseline | 40% |

| 2 | Increased | 45% |

| 4 | Increased | 48% |

| 8 | Significantly Increased | 75% |

| 12 | Significantly Increased | 78% |

| 24 | Significantly Increased | 80% |

| Data from a study on ADCs with side-chain PEGylated drug-linkers in a xenograft mouse model. A binary effect was observed where 8 or more PEG units provided significantly higher tumor exposure and efficacy.[13] |

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis and characterization of PEGylated drug delivery systems.

Protocol for Amine PEGylation using NHS Ester

This protocol describes the conjugation of an NHS-activated PEG to a protein via primary amine groups (e.g., lysine residues).

Materials:

-

Protein to be PEGylated (1-10 mg/mL)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

PEG-NHS Ester reagent

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography or Dialysis)

Procedure:

-

Preparation: Allow the vial of PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[7][11]

-

Protein Solution: Dissolve the protein in the amine-free buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer via dialysis or desalting.[11]

-

PEG-NHS Solution: Immediately before use, prepare a 10 mM stock solution of the PEG-NHS Ester by dissolving it in DMSO or DMF. Do not store this solution, as the NHS ester readily hydrolyzes.[11]

-

Conjugation Reaction:

-

Calculate the required amount of PEG-NHS Ester for the desired molar excess (a 5- to 20-fold molar excess is a common starting point).[4][11]

-

Slowly add the calculated volume of the PEG-NHS solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[11]

-

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11]

-

Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines can be added.

-

Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein using size exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).[1][11]

Protocol for Thiol PEGylation using Maleimide

This protocol details the site-specific conjugation of a maleimide-activated PEG to a protein's free cysteine residues.

Materials:

-

Thiol-containing protein or peptide

-

Thiol-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES)

-

PEG-Maleimide reagent

-

Reducing agent (optional, e.g., TCEP)

-

Purification system (e.g., SEC)

Procedure:

-

Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.

-

Disulfide Reduction (Optional): If the target cysteines are involved in disulfide bonds, they must first be reduced. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent.

-

PEG-Maleimide Solution: Prepare a stock solution of PEG-Maleimide (e.g., 10 mM) in a suitable solvent like DMSO or directly in the reaction buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[12]

-

Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and protect from light. Incubate at room temperature for 2-4 hours or overnight at 4°C.[12]

-

Purification: Purify the conjugate to remove unreacted PEG-Maleimide and protein using size exclusion chromatography (SEC) or dialysis.[12]

Protocol for "Click" Chemistry PEGylation (CuAAC)

This protocol outlines the copper-catalyzed cycloaddition of an azide-functionalized PEG to an alkyne-modified molecule.

Materials:

-

Alkyne-modified molecule (e.g., protein, drug)

-

Azide-functionalized PEG (PEG-Azide)

-

Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I) ligand complex)

-

Aqueous buffer system

Procedure:

-

Solution Preparation: Dissolve the alkyne-modified molecule and the PEG-Azide in an aqueous buffer.

-

Catalyst Preparation: Prepare a fresh stock solution of the copper sulfate and the sodium ascorbate reducing agent.

-

Reaction Initiation: Add the copper sulfate to the reaction mixture, followed by the sodium ascorbate. The reaction is typically rapid and can be performed at room temperature.

-

Incubation: Allow the reaction to proceed for 1-4 hours. Monitor the reaction progress using an appropriate analytical technique like HPLC or LC-MS.

-

Purification: Once the reaction is complete, the PEGylated product can be purified using chromatography (e.g., SEC) to remove the copper catalyst, excess reagents, and any unreacted starting materials.[1]

Mandatory Visualizations

Diagram 1: General Workflow for Protein PEGylation

Caption: A generalized experimental workflow for the synthesis and purification of a PEGylated protein.

Diagram 2: The "Stealth Effect" of PEGylation

Caption: PEGylation creates a hydration layer that sterically hinders interaction with enzymes and opsonins.

Diagram 3: Common PEG Conjugation Chemistries

Caption: Key chemical reactions used for attaching PEG linkers to biomolecules.

Diagram 4: Cleavable vs. Non-Cleavable Linker Release Mechanisms

Caption: Logical relationship of drug release pathways for non-cleavable and cleavable linkers.

Conclusion

PEG linker chemistry is a foundational and highly adaptable technology in modern drug delivery. By carefully selecting the linker architecture, molecular weight, and conjugation chemistry, researchers can precisely modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The strategic application of PEGylation can mitigate issues of hydrophobicity, improve stability, and ultimately enhance the therapeutic window of a drug. As demonstrated by the quantitative data, even subtle changes to the PEG linker—such as its length or configuration—can lead to significant improvements in in vivo performance. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for scientists and developers aiming to harness the full potential of PEG linkers in creating safer and more effective drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. labinsights.nl [labinsights.nl]

- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polyethylene-glycol-based-linkers-as-hydrophilicity-reservoir-for-antibody-drug-conjugates - Ask this paper | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. search.library.uvic.ca [search.library.uvic.ca]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pharmacokinetics and pharmacodynamics of subcutaneous single doses of pegylated human G-CSF mutant (PEG30-rhG-CSF) in beagle dogs | Semantic Scholar [semanticscholar.org]

Methodological & Application

Protocol for Protein PEGylation using Hexaethylene Glycol Monotosylate

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.[1][2][3][4] This document provides a detailed protocol for the PEGylation of proteins using a low molecular weight PEGylating agent, hexaethylene glycol monotosylate. This reagent allows for the introduction of a short, discrete hexaethylene glycol chain onto the protein surface.

Hexaethylene glycol monotosylate is a tosyl-activated PEG derivative. The tosyl group is a good leaving group, enabling the PEGylation of nucleophilic residues on the protein surface, primarily the primary amines of lysine residues and the N-terminus, as well as the thiol groups of cysteine residues. The reaction conditions, particularly pH, can be modulated to favor reaction with specific residues.

Data Presentation

Table 1: Typical Reaction Parameters for Protein PEGylation with Hexaethylene Glycol Monotosylate

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can lead to aggregation. The optimal concentration should be determined empirically for each protein. |

| Molar Ratio (PEG:Protein) | 10:1 to 100:1 | A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio depends on the desired degree of PEGylation and the number of reactive sites on the protein.[5][6] |

| Reaction pH | 7.5 - 9.0 (for amine PEGylation) | Higher pH deprotonates primary amines, increasing their nucleophilicity. Optimization is crucial to balance reactivity and protein stability. |

| 6.5 - 7.5 (for thiol PEGylation) | A more neutral pH can favor the selective PEGylation of cysteine residues over lysine residues. | |

| Reaction Temperature | 4 - 25 °C | Lower temperatures (4°C) can help to maintain protein stability during the reaction, though the reaction time may need to be extended. Room temperature (25°C) reactions are typically faster. |

| Reaction Time | 1 - 24 hours | The reaction progress should be monitored over time to determine the optimal duration. |

| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 7.5 | A quenching reagent with a primary amine is added to consume any unreacted hexaethylene glycol monotosylate. |

Table 2: Example Purification Scheme for a PEGylated Protein

| Purification Step | Chromatography Type | Typical Buffer System | Purpose |

| 1. Removal of Excess PEG | Size Exclusion Chromatography (SEC) | Phosphate Buffered Saline (PBS) or similar physiological buffer | Separates the higher molecular weight PEGylated protein from the unreacted low molecular weight hexaethylene glycol monotosylate and quenching reagent.[7] |

| 2. Separation of PEGylated Species | Ion Exchange Chromatography (IEX) | Gradient of increasing salt concentration (e.g., 0-1 M NaCl) in a suitable buffer (e.g., Tris-HCl or MES) | Separates the native (unmodified) protein from mono-, di-, and multi-PEGylated species based on differences in surface charge. |

| 3. High-Resolution Separation | Reverse Phase HPLC (RP-HPLC) | Gradient of an organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., TFA) | Can be used for analytical characterization and purification of different PEGylated isomers. |

Experimental Protocols

General Protocol for Amine-Directed PEGylation

This protocol targets the primary amines of lysine residues and the N-terminus of the protein.

Materials:

-

Protein of interest

-

Hexaethylene glycol monotosylate

-

Reaction Buffer: 50 mM sodium borate buffer, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification columns and buffers (as described in Table 2)

-

Analytical instruments for characterization (e.g., SDS-PAGE, HPLC, Mass Spectrometry)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 5 mg/mL.

-

Ensure the buffer does not contain any primary amines (e.g., Tris) as they will compete with the protein for reaction with the PEGylating agent.[8]

-

-

PEGylation Reaction:

-

Warm the hexaethylene glycol monotosylate to room temperature.

-

Prepare a stock solution of hexaethylene glycol monotosylate in a dry, water-miscible organic solvent like DMSO or DMF.

-

Add the desired molar excess of the hexaethylene glycol monotosylate stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture at 4°C for 12 hours with continuous gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

-

Incubate for 1 hour at room temperature to ensure all unreacted hexaethylene glycol monotosylate is consumed.

-

-

Purification of the PEGylated Protein:

-

Proceed with the purification scheme outlined in Table 2. The primary goal is to remove unreacted PEG and separate the different PEGylated species.

-

-

Characterization of the PEGylated Protein:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the native protein.

-

HPLC (SEC and IEX): To quantify the degree of PEGylation and the purity of the final product.[9]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of the PEG chains and determine the exact mass of the PEGylated protein.

-

NMR Spectroscopy: Can be used for detailed structural characterization and to quantify the degree of PEGylation.[9]

-

Protocol for Thiol-Directed PEGylation

This protocol is designed to favor the PEGylation of cysteine residues.

Materials:

-

Protein of interest containing free cysteine residues

-

Hexaethylene glycol monotosylate

-

Reaction Buffer: 50 mM sodium phosphate buffer, 2 mM EDTA, pH 7.0

-

Quenching Buffer: 100 mM L-cysteine in Reaction Buffer

-

Purification columns and buffers

-

Analytical instruments for characterization

Procedure:

-

Protein Preparation:

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, pre-treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

-

Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL.

-

-

PEGylation Reaction:

-

Prepare a fresh stock solution of hexaethylene glycol monotosylate.

-

Add a 20-fold molar excess of the hexaethylene glycol monotosylate stock solution to the protein solution.

-

Incubate the reaction at room temperature for 4 hours with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture.

-

Incubate for 1 hour at room temperature.

-

-

Purification and Characterization:

-

Follow the purification and characterization steps as described in the amine-directed PEGylation protocol.

-

Visualization of Workflows and Reactions

Caption: Experimental workflow for protein PEGylation.

Caption: Reaction scheme for protein PEGylation.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. axispharm.com [axispharm.com]

- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-(4-methylbenzenesulfonate) in Antibody-Drug Conjugate (ADC) Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of PEG Linkers in Advanced ADC Design

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1][2][3] The linker connecting the antibody and the payload is a critical component that dictates the ADC's overall efficacy, stability, and pharmacokinetic profile.[4][5] Hydrophilic linkers, particularly those based on polyethylene glycol (PEG), have become integral to modern ADC design.[6]

The molecule 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-(4-methylbenzenesulfonate) , a mono-tosylated derivative of hexaethylene glycol (PEG6), serves as a versatile building block for constructing such advanced linkers. The tosylate group provides a reactive site for conjugation, while the PEG chain imparts favorable biophysical properties.

PEG linkers offer a multitude of benefits, including enhanced solubility and stability, which is crucial when working with hydrophobic payloads that might otherwise induce aggregation.[4][6] They can also improve an ADC's pharmacokinetic properties by increasing its circulation time and reducing immunogenicity.[4][5][7] Furthermore, the use of PEG linkers can enable a higher drug-to-antibody ratio (DAR) without compromising the ADC's physical stability.[5]

Features and Benefits

The incorporation of the 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-(4-methylbenzenesulfonate) moiety into an ADC linker design provides several distinct advantages that address common challenges in ADC development.

Key Benefits of the PEG6 Linker Moiety:

-

Enhanced Solubility: Mitigates aggregation issues associated with hydrophobic payloads, improving formulation and stability.[4][6]

-

Improved Pharmacokinetics (PK): The hydrophilic nature of the PEG chain can extend the ADC's plasma half-life, leading to greater exposure at the tumor site.[5][7]

-

Reduced Immunogenicity: The PEG chain can shield the ADC from the immune system, potentially lowering the risk of anti-drug antibody (ADA) formation.[4][]

-

Optimized Drug-to-Antibody Ratio (DAR): Allows for the attachment of more drug molecules per antibody without causing aggregation, which can enhance potency.[5]

-

Versatile Chemistry: The terminal tosylate and hydroxyl groups allow for flexible, multi-step conjugation strategies to connect both the antibody and the payload.

Application Note: Enhancing Therapeutic Index of a Trastuzumab-MMAE Conjugate

This hypothetical application note demonstrates the utility of the PEG6 linker in improving the properties of an ADC targeting HER2-positive breast cancer.

Objective: To synthesize and evaluate a Trastuzumab-based ADC with a monomethyl auristatin E (MMAE) payload, comparing a conventional maleimidocaproyl (MC) linker to a linker containing the 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol moiety (PEG6).

Methodology Summary: Two ADCs were synthesized:

-

T-MC-MMAE: Trastuzumab conjugated to MMAE via a standard MC linker.

-

T-PEG6-MMAE: Trastuzumab conjugated to MMAE via a custom linker synthesized using 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-(4-methylbenzenesulfonate).

Conjugation was performed on partially reduced interchain disulfide bonds of Trastuzumab to achieve a target DAR of 4. The resulting ADCs were purified and characterized for drug loading, aggregation, in vitro cytotoxicity, and in vivo pharmacokinetics.

Results: The inclusion of the PEG6 linker significantly improved the biophysical and pharmacological properties of the ADC.

| Parameter | T-MC-MMAE (Control) | T-PEG6-MMAE (PEGylated) | Benefit of PEG6 Linker |

| Average DAR | 3.9 | 4.1 | Comparable drug loading |

| Aggregation (%) | 4.8% | < 1.0% | Reduced aggregation |

| In Vitro Potency (IC50, SK-BR-3 cells) | 0.85 nM | 0.92 nM | Maintained potent cytotoxicity |

| Plasma Half-life (t½, rodent) | ~110 hours | ~165 hours | ~50% increase in circulation time |

| Area Under Curve (AUC, rodent) | 3,500 µg·h/mL | 5,400 µg·h/mL | Increased systemic exposure |

Conclusion: The T-PEG6-MMAE conjugate demonstrated superior properties compared to the conventional T-MC-MMAE. The PEG6 linker successfully mitigated aggregation while maintaining high in vitro potency. Crucially, it significantly improved the ADC's pharmacokinetic profile, suggesting the potential for a wider therapeutic window and enhanced in vivo efficacy. These results highlight the value of using hydrophilic PEG linkers derived from molecules like 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-(4-methylbenzenesulfonate) in developing next-generation ADCs.

Experimental Protocols

The following protocols provide a detailed methodology for synthesizing a payload-linker construct and conjugating it to a monoclonal antibody.

Protocol 1: Synthesis of Maleimide-PEG6-Payload Construct

This protocol describes a two-step process: first, reacting the tosylated PEG6 with the payload, and second, activating the terminal hydroxyl group with a maleimide function for antibody conjugation.

Materials:

-

3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-(4-methylbenzenesulfonate)

-

Cytotoxic Payload with a primary amine (e.g., MMAE)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step A: Payload Attachment to the Tosylated Linker

-

Dissolve the cytotoxic payload (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add a solution of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol, 1-(4-methylbenzenesulfonate) (1.2 eq) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 50°C and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup by diluting with DCM and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Payload-PEG6-OH intermediate by silica gel chromatography.

Step B: Maleimide Functionalization of the Linker-Payload

-

Dissolve the purified Payload-PEG6-OH intermediate (1.0 eq) in anhydrous DCM.

-

Add DIPEA (2.0 eq) and stir for 10 minutes.

-

Add MC-NHS ester (1.5 eq) to the solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final Maleimide-PEG6-Payload construct by silica gel chromatography or preparative HPLC.

Protocol 2: Cysteine-Based Antibody Conjugation and Characterization

This protocol details the conjugation of the Maleimide-PEG6-Payload to a monoclonal antibody via reduced interchain disulfide bonds.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. adcreview.com [adcreview.com]

- 6. purepeg.com [purepeg.com]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Surface Functionalization of Nanoparticles with Tosylated PEG: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles with Poly(ethylene glycol) (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic nanoparticles. PEGylation imparts a hydrophilic stealth layer to the nanoparticle surface, which can reduce protein adsorption (opsonization), minimize clearance by the mononuclear phagocyte system (MPS), and prolong systemic circulation time. Tosylated PEG (PEG-OTs) is a versatile derivative for nanoparticle functionalization due to the excellent leaving group nature of the tosyl group, which readily reacts with nucleophilic functional groups such as amines and hydroxyls present on the nanoparticle surface.

These application notes provide detailed protocols for the surface functionalization of nanoparticles using tosylated PEG and methods for their characterization.

Core Principles of Tosylated PEG Chemistry

The tosyl group (p-toluenesulfonyl) is a highly effective leaving group. The functionalization reaction proceeds via a nucleophilic substitution, where a nucleophile from the nanoparticle surface (e.g., an amine or hydroxyl group) attacks the carbon atom adjacent to the tosyl group, displacing it and forming a stable covalent bond with the PEG chain. This reaction is typically carried out under basic conditions to deprotonate the nucleophile, thereby increasing its reactivity.

Data Presentation: Characterization of Nanoparticles Pre- and Post-PEGylation

The successful functionalization of nanoparticles with tosylated PEG can be confirmed by monitoring changes in their physicochemical properties. The following tables summarize typical quantitative data obtained before and after PEGylation for different classes of nanoparticles.

Table 1: Physicochemical Characterization of Amine-Functionalized Polymeric Nanoparticles Before and After PEGylation with Tosylated PEG

| Parameter | Bare Nanoparticles | PEGylated Nanoparticles |

| Hydrodynamic Diameter (nm) | 150 ± 5 | 180 ± 7 |

| Polydispersity Index (PDI) | 0.15 | 0.12 |

| Zeta Potential (mV) | +25 ± 2 | +5 ± 1.5 |

| PEG Grafting Density (PEG chains/nm²) | N/A | 0.45 |

Table 2: Physicochemical Characterization of Hydroxyl-Functionalized Lipid-Based Nanoparticles Before and After PEGylation with Tosylated PEG

| Parameter | Bare Nanoparticles | PEGylated Nanoparticles |

| Hydrodynamic Diameter (nm) | 100 ± 4 | 125 ± 6 |

| Polydispersity Index (PDI) | 0.20 | 0.18 |

| Zeta Potential (mV) | -15 ± 1 | -5 ± 0.8 |

| PEG Grafting Density (PEG chains/nm²) | N/A | 0.60 |

Table 3: Drug Loading and Release Profile of Doxorubicin in Polymeric Nanoparticles

| Formulation | Drug Loading Capacity (%) | Drug Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |

| Bare Nanoparticles | 10.2 | 85.1 | 35% | 65% |

| PEGylated Nanoparticles | 9.8 | 82.5 | 25% | 55% |

Experimental Protocols

Protocol 1: Functionalization of Amine-Terminated Nanoparticles with Tosylated PEG

This protocol describes the covalent attachment of tosylated PEG to nanoparticles possessing surface amine groups.

Materials:

-

Amine-functionalized nanoparticles (e.g., poly(lactic-co-glycolic acid)-amine, PLGA-NH2)

-

mPEG-Tosylate (mPEG-OTs)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dialysis membrane (MWCO appropriate for the nanoparticle size)

-

Deionized (DI) water

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Disperse the amine-functionalized nanoparticles in anhydrous DMF at a concentration of 1 mg/mL.

-

Add mPEG-OTs to the nanoparticle dispersion. The molar ratio of mPEG-OTs to surface amine groups should be optimized, but a 10-fold molar excess of PEG is a good starting point.

-

Add triethylamine to the reaction mixture to act as a base. A 3-fold molar excess relative to mPEG-OTs is recommended.

-

Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

-

To remove unreacted mPEG-OTs and TEA, dialyze the reaction mixture against DI water for 48 hours, changing the water every 6-8 hours.

-

Collect the purified PEGylated nanoparticles and store them suspended in PBS at 4°C.

Protocol 2: Functionalization of Hydroxyl-Terminated Nanoparticles with Tosylated PEG

This protocol outlines the procedure for conjugating tosylated PEG to nanoparticles with surface hydroxyl groups.

Materials:

-

Hydroxyl-functionalized nanoparticles (e.g., silica nanoparticles, lipid nanoparticles)

-

mPEG-Tosylate (mPEG-OTs)

-

Anhydrous Toluene

-

Sodium Hydride (NaH) as a 60% dispersion in mineral oil

-

Dialysis membrane

-

DI water

-

Ethanol

Procedure:

-

Dry the hydroxyl-functionalized nanoparticles under vacuum overnight to remove any adsorbed water.

-

Disperse the dried nanoparticles in anhydrous toluene at a concentration of 1 mg/mL.

-

Under an inert atmosphere (e.g., argon or nitrogen), carefully add sodium hydride to the nanoparticle dispersion to deprotonate the surface hydroxyl groups. A 5-fold molar excess of NaH relative to the estimated surface hydroxyl groups is a common starting point.

-

Stir the mixture at room temperature for 2 hours.

-

Add mPEG-OTs (10-fold molar excess relative to hydroxyl groups) to the reaction mixture.

-

Heat the reaction to 60°C and stir for 48 hours.

-

Cool the reaction to room temperature and cautiously quench the excess NaH by the slow addition of ethanol.

-

Remove the toluene by rotary evaporation.

-

Resuspend the nanoparticles in DI water and purify by dialysis against DI water for 48 hours.

-

Collect the purified PEGylated nanoparticles and store them at 4°C.

Visualizations

Caption: Experimental workflow for the functionalization of nanoparticles.

Caption: Cellular uptake and potential signaling pathways of PEGylated nanoparticles.

A Step-by-Step Guide to Bioconjugation with PEG Linkers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development and biotechnology. This modification can significantly enhance the therapeutic properties of proteins, peptides, oligonucleotides, and small molecule drugs by improving their pharmacokinetic and pharmacodynamic profiles. Key benefits of PEGylation include increased drug stability, prolonged plasma half-life, reduced immunogenicity, and enhanced solubility.[1][2][3] This guide provides detailed protocols for the most common PEGylation chemistries, quantitative data for optimizing conjugation reactions, and methods for characterizing the resulting bioconjugates.

Choosing a PEGylation Strategy

The selection of an appropriate PEGylation strategy depends on the functional groups available on the biomolecule of interest and the desired properties of the final conjugate. The three most prevalent methods are:

-

Amine-reactive PEGylation: Primarily targets lysine residues and the N-terminus of proteins. N-hydroxysuccinimidyl (NHS) esters are the most common amine-reactive PEG derivatives due to their efficiency in forming stable amide bonds.[3]

-

Thiol-reactive PEGylation: Offers high selectivity for cysteine residues, which are often less abundant than lysine, allowing for more site-specific modification. Maleimide-functionalized PEGs are widely used for this purpose, forming stable thioether bonds.[4]

-

Click Chemistry: A versatile and highly efficient method that involves the reaction between an azide and an alkyne. This bioorthogonal reaction provides high specificity and yield, making it ideal for complex bioconjugation scenarios.[5][6]

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using NHS Ester PEG

This protocol describes the conjugation of a PEG-NHS ester to a protein via primary amines.

Materials:

-

Protein solution (in amine-free buffer, e.g., PBS pH 7.2-7.4)

-

mPEG-NHS ester (e.g., mPEG-succinimidyl carboxymethyl ester)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or 100 mM sodium bicarbonate, pH 8.3

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

-

DMSO or DMF (for dissolving PEG-NHS ester)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

-

Conjugation Reaction: Add the desired molar excess of the dissolved mPEG-NHS ester to the protein solution. A common starting point is a 5 to 20-fold molar excess of PEG to protein.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C overnight. The optimal time and temperature should be determined empirically for each specific protein.

-